molecular formula C9H6BrNO B083904 3-(4-Bromophenyl)isoxazole CAS No. 13484-04-3

3-(4-Bromophenyl)isoxazole

Cat. No.: B083904
CAS No.: 13484-04-3
M. Wt: 224.05 g/mol
InChI Key: BZZNOXIJKCPQNF-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)isoxazole is a heterocyclic compound that features an isoxazole ring substituted with a bromophenyl group at the third position. Isoxazoles are known for their diverse biological and chemical properties, making them valuable in various fields such as medicinal chemistry, materials science, and organic synthesis .

Mechanism of Action

Mode of Action

Nevertheless, the most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . This suggests that the compound might interact with its targets through similar mechanisms.

Biochemical Pathways

Isoxazoles are known to be involved in a wide variety of biological, pharmaceutical, and technological applications . The affected pathways and their downstream effects would depend on the specific targets of the compound.

Pharmacokinetics

Some general properties have been reported for a similar compound, 5-(4-bromophenyl)isoxazole-3-carboxylic acid . It has high GI absorption and is BBB permeant, suggesting good bioavailability. It is also reported to be a CYP1A2 inhibitor .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)isoxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromobenzaldehyde with hydroxylamine hydrochloride to form 4-bromobenzaldoxime, which then undergoes cyclization in the presence of a base such as sodium ethoxide to yield this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)isoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted isoxazoles, while oxidation and reduction can lead to different functionalized derivatives .

Scientific Research Applications

3-(4-Bromophenyl)isoxazole has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)isoxazole
  • 3-(4-Fluorophenyl)isoxazole
  • 3-(4-Methylphenyl)isoxazole

Uniqueness

3-(4-Bromophenyl)isoxazole is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This makes it more reactive in certain substitution reactions compared to its chloro, fluoro, and methyl analogs .

Properties

IUPAC Name

3-(4-bromophenyl)-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO/c10-8-3-1-7(2-4-8)9-5-6-12-11-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZZNOXIJKCPQNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80505609
Record name 3-(4-Bromophenyl)-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80505609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13484-04-3
Record name 3-(4-Bromophenyl)-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80505609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-Bromophenyl)isoxazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

The product from Example 42B (0.103 g) in EtOH (0.7 mL) and MeCN (2.1 mL) was treated with CsF (72 mg, 0.47 mmol), stirred for 5 minutes, diluted with saturated NH4Cl (7 mL), and extracted with CH2Cl2 (2×7 mL). The organic extract was dried (Na2SO4), filtered, and the filtrate concentrated under reduced pressure. The residue was purified by flash chromatography (7% ethyl acetate in hexanes) to provide the title compound.
Name
product
Quantity
0.103 g
Type
reactant
Reaction Step One
Name
Quantity
72 mg
Type
reactant
Reaction Step One
Name
Quantity
0.7 mL
Type
solvent
Reaction Step One
Name
Quantity
2.1 mL
Type
solvent
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Bromophenyl)isoxazole
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3-(4-Bromophenyl)isoxazole
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Reactant of Route 4
3-(4-Bromophenyl)isoxazole
Reactant of Route 5
3-(4-Bromophenyl)isoxazole
Reactant of Route 6
3-(4-Bromophenyl)isoxazole

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